N-{3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide
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Overview
Description
N-{3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a thiadiazole ring, and a methoxybenzamide group
Preparation Methods
The synthesis of N-{3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often referred to as the “click chemistry” approach.
Synthesis of the thiadiazole ring: This step involves the reaction of a thiosemicarbazide with a suitable electrophile, such as a carboxylic acid derivative.
Coupling of the triazole and thiadiazole rings: This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the methoxybenzamide group: This final step involves the reaction of the intermediate product with 4-methoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
N-{3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or nucleophiles.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-{3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of N-{3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting key biological pathways. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, it may interfere with DNA replication and repair mechanisms in cancer cells, contributing to its anticancer properties.
Comparison with Similar Compounds
N-{3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide can be compared with other similar compounds, such as:
N-(3-ethynyl-2,4-difluorophenyl)sulfonamide: This compound also contains a difluorophenyl group and has been studied for its selective inhibition of Raf kinases.
1-(2,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one: This compound has shown cytotoxic activity against cancer cell lines and is structurally similar due to the presence of difluorophenyl and methoxy groups.
1,2,4-triazole derivatives: These compounds share the triazole ring structure and have been explored for their antifungal properties.
Properties
Molecular Formula |
C19H14F2N6O2S |
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Molecular Weight |
428.4 g/mol |
IUPAC Name |
N-[3-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C19H14F2N6O2S/c1-10-16(24-26-27(10)15-8-5-12(20)9-14(15)21)17-22-19(30-25-17)23-18(28)11-3-6-13(29-2)7-4-11/h3-9H,1-2H3,(H,22,23,25,28) |
InChI Key |
ZTEXOHWGJYKANR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=C(C=C2)F)F)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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